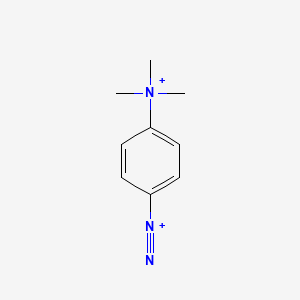

4-(Trimethylammonium)benzenediazonium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(trimethylammonium)benzenediazonium is an aromatic diazonium ion consiting of a benzene core with diazonium and trimethylammonium groups para to one another. It is an aromatic diazonium ion and a quaternary ammonium ion.

科学的研究の応用

Organic Synthesis

Azo Coupling Reactions

One of the primary applications of 4-(Trimethylammonium)benzenediazonium is in azo coupling reactions, where it acts as an electrophile to form azo compounds. These compounds are significant in dye chemistry due to their vibrant colors and stability. The reaction typically involves the diazonium salt reacting with activated aromatic compounds, leading to the formation of azo dyes that are widely used in textiles and inks .

Functionalization of Aromatic Compounds

The diazonium salt can also facilitate the functionalization of aromatic compounds through electrophilic substitution reactions. For instance, it can be used to introduce various substituents onto aromatic rings, enhancing their chemical properties for further synthetic applications .

Materials Science

Nanotechnology Applications

In nanotechnology, this compound is employed for the functionalization of carbon nanotubes and other nanomaterials. The process involves grafting the diazonium salt onto the surface of these materials, which can improve their dispersion in solvents and enhance their mechanical properties. This application is crucial for developing advanced materials with tailored characteristics for electronics and composite materials .

Silicon Surface Modification

Moreover, this compound has been utilized for modifying silicon surfaces to create aryl monolayers. This modification is achieved through a free radical mechanism that enhances the surface properties of silicon wafers, making them suitable for various electronic applications .

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Research indicates that derivatives of this compound exhibit significant biological activities. Studies have shown that certain derivatives possess antimicrobial properties against various bacterial strains and fungi. Additionally, some compounds derived from this diazonium salt have demonstrated anticancer activity in vitro, particularly against colorectal carcinoma cell lines .

Case Studies

| Study Focus | Findings | Applications |

|---|---|---|

| Azo Coupling Reactions | High yields of azo compounds were achieved through reactions with various nucleophiles | Textile dyes, inks |

| Functionalization of Nanotubes | Successful grafting on carbon nanotubes improved dispersion and mechanical properties | Advanced materials for electronics |

| Antimicrobial Activity | Certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria | Potential drug development |

化学反応の分析

Substitution Reactions

Diazonium salts typically undergo substitution reactions where the diazonium group (−N₂⁺) is replaced by nucleophiles. For 4-(Trimethylammonium)benzenediazonium, reactivity is influenced by the trimethylammonium group’s electron-withdrawing nature, which stabilizes intermediates and directs substitution pathways.

Halogenation (Sandmeyer Reaction)

When treated with CuCl or CuBr , the diazonium group is replaced by chlorine or bromine, respectively, yielding halogenated aromatic compounds . The trimethylammonium group remains intact due to its stability under these conditions.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 0–5°C, aqueous HCl | CuCl | 4-(Trimethylammonium)chlorobenzene | ~75% | |

| 0–5°C, HBr | CuBr | 4-(Trimethylammonium)bromobenzene | ~70% |

Hydrolysis to Phenol Derivatives

Warm aqueous conditions hydrolyze the diazonium group, producing 4-(Trimethylammonium)phenol . The reaction mechanism involves water attack at the terminal nitrogen, releasing nitrogen gas .

C9H13N32++H2O→C9H13NO++N2+H+

Key Data :

Coupling Reactions

The diazonium ion couples with electron-rich aromatics (e.g., phenols, anilines) to form azo dyes. The trimethylammonium group enhances solubility in polar solvents, facilitating reaction kinetics .

Example :

Coupling with phenol in alkaline conditions yields a para-substituted azo compound:

Diazonium salt+C6H5O−→C6H5−N=N−C6H4−N+(CH3)3+H2O

Conditions :

Thermal Decomposition

At elevated temperatures (>100°C), the compound undergoes non-classical decomposition. Studies on analogous diazonium salts report cyclization or radical recombination products . For example, heating may yield fused heterocycles via intramolecular attack of the trimethylammonium group, though specific data for this compound remain limited .

Observed Pathways :

Reduction Reactions

Ascorbic acid in the presence of Cu²⁺ reduces the diazonium group to a phenyl radical, which abstracts hydrogen or combines with other radicals . The trimethylammonium group remains unaffected.

Products :

Stability and Handling

-

Thermal Stability : Decomposes explosively when dry; store in aqueous solution at 0–5°C .

-

Solubility : High in water due to the quaternary ammonium group; low in organic solvents .

Mechanistic Insights

特性

CAS番号 |

15820-13-0 |

|---|---|

分子式 |

C9H13N3+2 |

分子量 |

163.22 g/mol |

IUPAC名 |

(4-diazoniophenyl)-trimethylazanium |

InChI |

InChI=1S/C9H13N3/c1-12(2,3)9-6-4-8(11-10)5-7-9/h4-7H,1-3H3/q+2 |

InChIキー |

SVZIAFPYRMWMCG-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)C1=CC=C(C=C1)[N+]#N |

正規SMILES |

C[N+](C)(C)C1=CC=C(C=C1)[N+]#N |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。